molecular formula C12H20N2O3S B096353 Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate CAS No. 16238-43-0

Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate

Cat. No.: B096353
CAS No.: 16238-43-0
M. Wt: 272.37 g/mol
InChI Key: SHEQKUOGXMANDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMK-777 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

Industrial production of TMK-777 would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

TMK-777 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

TMK-777 has several scientific research applications, including:

Mechanism of Action

TMK-777 exerts its effects by inhibiting the biosynthesis of leukotrienes, which are lipid compounds that play a key role in inflammation and allergic reactions. The compound targets specific enzymes involved in the leukotriene synthesis pathway, thereby reducing the production of these inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TMK-777

TMK-777 is unique in its specific inhibition of leukotriene biosynthesis, which sets it apart from other antiallergic compounds that may target different pathways or receptors. This specificity makes TMK-777 a valuable tool for studying leukotriene-related processes and developing targeted therapies .

Properties

CAS No.

16238-43-0

Molecular Formula

C12H20N2O3S

Molecular Weight

272.37 g/mol

IUPAC Name

methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate

InChI

InChI=1S/C12H20N2O3S/c1-7(2)13-12-14(8(3)4)10(15)6-9(18-12)11(16)17-5/h7-9H,6H2,1-5H3

InChI Key

SHEQKUOGXMANDG-UHFFFAOYSA-N

SMILES

CC(C)N=C1N(C(=O)CC(S1)C(=O)OC)C(C)C

Canonical SMILES

CC(C)N=C1N(C(=O)CC(S1)C(=O)OC)C(C)C

Synonyms

Tetrahydro-3-isopropyl-2-(isopropylimino)-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.